molecular formula C10H7ClINO2 B6188134 3-iodoquinoline-7-carboxylic acid hydrochloride CAS No. 2639458-55-0

3-iodoquinoline-7-carboxylic acid hydrochloride

Cat. No. B6188134
CAS RN: 2639458-55-0
M. Wt: 335.5
InChI Key:
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Description

3-iodoquinoline-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H7ClINO2 and a molecular weight of 335.53 . It is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds . The presence of an iodine atom at the 3rd position and a carboxylic acid group at the 7th position differentiates this compound from other quinoline derivatives .

Future Directions

Quinoline and its derivatives have vast potential in the field of medicinal chemistry . The development of new synthesis methods and the exploration of their biological and pharmaceutical activities are areas of ongoing research . The study of 3-iodoquinoline-7-carboxylic acid hydrochloride and similar compounds could contribute to these research efforts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-iodoquinoline-7-carboxylic acid hydrochloride involves the conversion of 3-iodoaniline to 3-iodoquinoline, followed by carboxylation of the resulting compound to obtain 3-iodoquinoline-7-carboxylic acid, which is then converted to its hydrochloride salt.", "Starting Materials": [ "3-iodoaniline", "Sodium hydroxide (NaOH)", "Carbon dioxide (CO2)", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Conversion of 3-iodoaniline to 3-iodoquinoline", "3-iodoaniline is reacted with sodium hydroxide and carbon dioxide to form 3-iodoquinoline. The reaction is carried out in a solvent such as ethanol or water.", "Step 2: Carboxylation of 3-iodoquinoline to obtain 3-iodoquinoline-7-carboxylic acid", "3-iodoquinoline is reacted with carbon dioxide and sodium bicarbonate in the presence of a catalyst such as palladium on carbon to form 3-iodoquinoline-7-carboxylic acid. The reaction is carried out in a solvent such as ethanol or water.", "Step 3: Conversion of 3-iodoquinoline-7-carboxylic acid to its hydrochloride salt", "3-iodoquinoline-7-carboxylic acid is reacted with hydrochloric acid to form 3-iodoquinoline-7-carboxylic acid hydrochloride. The reaction is carried out in a solvent such as ethanol or water." ] }

CAS RN

2639458-55-0

Molecular Formula

C10H7ClINO2

Molecular Weight

335.5

Purity

95

Origin of Product

United States

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